Dextromethorphan

Vue d'ensemble

Description

Dextromethorphan (DXM) is a synthetic morphinan derivative first approved in 1958 as a non-opioid antitussive agent. It acts primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist and sigma-1 receptor agonist, with additional inhibitory effects on serotonin (SERT) and norepinephrine (NET) reuptake transporters . However, its metabolite dextrorphan, formed via cytochrome P450 2D6 (CYP2D6), exhibits potent NMDA receptor antagonism, contributing to neuroprotective and dissociative effects at high doses .

DXM is metabolized extensively by CYP2D6, leading to significant pharmacokinetic variability between individuals classified as poor (PMs) or extensive metabolizers (EMs). PMs exhibit higher plasma DXM concentrations, while EMs rapidly convert DXM to dextrorphan . To enhance bioavailability, DXM is often combined with CYP2D6 inhibitors like quinidine (AVP-923) or bupropion (AXS-05), enabling its repurposing for neurological conditions such as Alzheimer’s disease (AD)-related agitation and major depressive disorder .

Méthodes De Préparation

La préparation du dextrométhorphane implique plusieurs voies synthétiques. Une méthode comprend la O-méthylation des intermédiaires de dextrométhorphane en utilisant du carbonate de diméthyle sous l'influence d'un catalyseur . Une autre méthode implique l'utilisation de borohydrure de potassium comme agent réducteur et de trichlorure d'aluminium pour la cyclisation . Ces méthodes sont conçues pour être rentables et adaptées à la production industrielle.

Analyse Des Réactions Chimiques

Le dextrométhorphane subit diverses réactions chimiques, notamment :

Oxydation : Le dextrométhorphane peut être oxydé pour former du dextrorphan, son principal métabolite.

Substitution : La O-méthylation est une réaction de substitution courante utilisée dans la synthèse du dextrométhorphane.

Les réactifs courants utilisés dans ces réactions comprennent le carbonate de diméthyle, le borohydrure de potassium et le trichlorure d'aluminium. Les principaux produits formés à partir de ces réactions comprennent le dextrorphan et d'autres composés intermédiaires.

Applications de recherche scientifique

Le dextrométhorphane a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé pour étudier la participation des récepteurs du glutamate dans la neurotoxicité.

Mécanisme d'action

Le dextrométhorphane exerce ses effets par le biais de plusieurs mécanismes :

Antagonisme du récepteur NMDA : Il agit comme un antagoniste non compétitif du récepteur N-méthyl-D-aspartate (NMDA), ce qui augmente les niveaux de glutamate.

Agonisme du récepteur sigma-1 : Le dextrométhorphane est un agoniste du récepteur sigma-1, ce qui augmente les niveaux de sérotonine.

Inhibition du recapture de la sérotonine : Il agit comme un inhibiteur non sélectif de la recapture de la sérotonine.

Suppression de la toux : Le dextrométhorphane supprime la toux en déprimant le centre de la toux dans le bulbe rachidien.

Applications De Recherche Scientifique

Historical Overview

Dextromethorphan was approved by the FDA in 1958 as a cough suppressant. Over the years, it has been incorporated into numerous over-the-counter cough medications. In 2010, the FDA expanded its indication to include treatment for pseudobulbar affect (PBA) when combined with quinidine, addressing emotional dysregulation in neurological conditions .

Cough Suppression

The primary application of this compound remains its effectiveness in suppressing coughs associated with upper respiratory tract infections (URTIs). A meta-analysis demonstrated that a single dose of 30 mg of this compound significantly reduced cough frequency and intensity compared to placebo . This antitussive effect is attributed to its action on the central nervous system, where it inhibits the cough reflex.

Neurological Disorders

Recent studies have identified potential applications of this compound in treating various neurological conditions:

- Pseudobulbar Affect (PBA) : As noted, this compound/quinidine is approved for PBA, a condition characterized by involuntary emotional outbursts. Clinical trials have shown that this combination can effectively manage symptoms associated with neurological disorders such as multiple sclerosis and amyotrophic lateral sclerosis (ALS) .

- Agitation in Alzheimer's Disease : The combination of this compound/quinidine is under investigation for reducing agitation in Alzheimer’s patients, presenting a promising avenue for managing neuropsychiatric symptoms .

- Opioid Withdrawal : this compound has also been studied for its role in alleviating withdrawal symptoms in opioid use disorder. A randomized clinical trial indicated that it could reduce both the duration and severity of withdrawal symptoms when used alongside clonidine .

Pulmonary Conditions

A groundbreaking study published in Science Translational Medicine suggests that this compound may have therapeutic potential in treating lung fibrosis. Researchers found that DM could impede collagen formation within lung cells, thereby reducing scarring associated with this condition . The study utilized advanced techniques such as high-throughput microscopy and proteomics to elucidate DM's mechanisms of action, paving the way for future clinical trials.

Pharmacokinetics and Safety Profile

This compound is generally well-tolerated, with a favorable safety profile when used as directed. Its pharmacokinetics indicate rapid absorption and metabolism, primarily via the liver. The drug's half-life allows for convenient dosing schedules, typically requiring administration every 4 to 6 hours for cough suppression .

Case Studies and Clinical Trials

Mécanisme D'action

Dextromethorphan exerts its effects through multiple mechanisms:

NMDA Receptor Antagonism: It acts as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which increases glutamate levels.

Sigma-1 Receptor Agonism: This compound is an agonist at the sigma-1 receptor, which increases serotonin levels.

Serotonin Reuptake Inhibition: It acts as a nonselective serotonin reuptake inhibitor.

Cough Suppression: This compound suppresses cough by depressing the cough center in the medulla oblongata.

Comparaison Avec Des Composés Similaires

Pharmacodynamic Profiles

- NMDA Receptor Antagonism : DXM’s NMDA antagonism (Ki = 3,500 nM) is weaker than ketamine (Ki = 0.5–1.5 µM) but comparable to dextrorphan (Ki = 460 nM) . Unlike ketamine, DXM lacks analgesic efficacy alone but synergizes with NSAIDs in arthritic pain models .

- Serotonergic Activity : Both DXM and chlorphenamine inhibit SERT, increasing serotonin toxicity risk in overdose. Chlorphenamine’s SERT inhibition potency is similar to DXM, explaining their synergistic toxicity in cough syrup overdoses .

Pharmacokinetic Profiles

- Metabolic Variability : DXM’s reliance on CYP2D6 results in 10-fold higher plasma levels in PMs versus EMs. In contrast, chlorphenamine’s metabolism involves multiple enzymes, reducing variability .

- Drug Interactions : DXM’s exposure increases 14.9-fold when co-administered with the CYP2D6 inhibitor emvododstat, mirroring interactions with quinidine . Levocloperastine lacks significant CYP interactions .

Adverse Effects and Toxicity

Activité Biologique

Dextromethorphan (DXM) is a widely used over-the-counter medication primarily known for its antitussive (cough suppressant) properties. However, recent research has revealed a range of biological activities that extend beyond its traditional use. This article explores the various biological activities of DXM, including its anti-inflammatory, neuroprotective, and potential therapeutic effects, supported by data tables and case studies.

Pharmacological Properties

DXM is a synthetic derivative of morphine, classified as an NMDA receptor antagonist. Its pharmacological profile includes:

- Antitussive Activity : DXM effectively suppresses cough reflexes in both adults and children.

- Anti-inflammatory Effects : Research indicates that DXM can reduce inflammation and modulate immune responses.

- Neuroprotective Effects : DXM has been shown to protect against neurotoxic damage in various models.

Anti-inflammatory Activity

Recent studies have highlighted DXM's potential as an anti-inflammatory agent. A notable study demonstrated that DXM significantly reduced pro-inflammatory cytokines in collagen-induced arthritis (CIA) mice. Key findings include:

- Reduction of Cytokines : DXM treatment resulted in decreased levels of TNF-α, IL-6, and IL-12 in activated microglia and macrophages .

- Impact on T-cell Responses : DXM suppressed CD4+ T-cell proliferation and inflammatory cytokine production, indicating a modulatory effect on the immune system .

Table 1: Effects of this compound on Inflammatory Markers

| Marker | Control Group | DXM Treatment (20 mg/kg) | DXM Treatment (40 mg/kg) |

|---|---|---|---|

| TNF-α | High | Significant Reduction | Significant Reduction |

| IL-6 | High | Moderate Reduction | Significant Reduction |

| IL-12 | High | Moderate Reduction | Significant Reduction |

Neuroprotective Effects

DXM has shown promise in neuroprotection through various mechanisms:

- Anticonvulsant Properties : Studies suggest that DXM can suppress seizures induced by various stimuli, although its efficacy varies across different models .

- Protection Against Neurotoxicity : Research indicates that DXM can prevent glutamate-induced toxicity in neuronal cultures and protect dopaminergic neurons from toxic insults .

Case Study: this compound in Seizure Management

A clinical case reported the use of DXM in managing seizures induced by maximal electroshock. The patient showed significant improvement with DXM administration, highlighting its potential as an anticonvulsant agent .

Clinical Applications

The clinical implications of DXM extend beyond cough suppression:

- Cough Management in Pediatrics : A randomized controlled trial involving children aged 6-11 demonstrated a 21% reduction in total coughs over 24 hours with DXM compared to placebo .

- Potential Use in Arthritis : The anti-inflammatory properties of DXM suggest potential applications in treating rheumatoid arthritis and other inflammatory conditions .

Safety and Toxicology

Despite its therapeutic potential, DXM misuse can lead to serious adverse effects. Reports indicate cases of overdose characterized by hallucinations, agitation, and respiratory depression, which were successfully reversed using naloxone, an opioid antagonist .

Table 2: this compound Overdose Symptoms

| Symptom | Description |

|---|---|

| Hallucinations | Visual or auditory disturbances |

| Agitation | Increased restlessness |

| Respiratory Depression | Reduced respiratory rate |

| Coma | Severe cases leading to unconsciousness |

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of dextromethorphan, and how do researchers quantify its metabolites in pharmacokinetic studies?

this compound is metabolized primarily via cytochrome P450 2D6 (CYP2D6)-mediated O-demethylation to dextrorphan, its active metabolite. Researchers quantify metabolites using analytical techniques such as capillary electrophoresis (CE) for simultaneous detection of this compound, dextrorphan, and hydroxylated metabolites in plasma , or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for high sensitivity and specificity . Method validation follows FDA/EMA guidelines, including assessments of linearity, precision, and recovery rates .

Q. What validated analytical methods are recommended for this compound identification in pharmaceutical formulations?

The European Pharmacopeia recommends thin-layer chromatography (TLC) on silica gel G254 plates with a mobile phase of methanol-ammonia (100:1.5 v/v). This compound hydrobromide exhibits an Rf value of 0.29, validated through reproducibility testing (RSD ≤2.7%) . High-performance liquid chromatography (HPLC) with UV detection at 280 nm is also widely used for purity assessment .

Q. How do genetic polymorphisms in CYP2D6 affect this compound metabolism, and what methodologies control for this variability in clinical trials?

CYP2D6 polymorphisms (e.g., poor vs. extensive metabolizers) significantly alter plasma this compound/dextrorphan ratios. Researchers stratify participants using genotyping (PCR-based methods) or phenotyping (this compound metabolic ratio thresholds). Studies often exclude poor metabolizers or adjust dosages based on pharmacokinetic modeling .

Advanced Research Questions

Q. How can quantum mechanics/molecular mechanics (QM/MM) modeling resolve the selectivity of CYP2D6 in this compound metabolism?

QM/MM simulations reveal that CYP2D6’s active site residues (e.g., Glu216, Asp301) position this compound for preferential O-demethylation over aromatic oxidation. The reaction barrier for O-demethylation is ~10 kcal/mol lower than for aromatic oxidation due to steric constraints and hydrogen-bonding networks. These models integrate molecular dynamics (MD) and density functional theory (DFT) to predict metabolite profiles .

Q. How do researchers reconcile contradictory findings on this compound’s neuroprotective effects versus its cognitive side effects?

At therapeutic doses (15–30 mg), this compound’s NMDA receptor antagonism may confer neuroprotection. However, supratherapeutic doses (>400 mg/70 kg) impair cognition (e.g., episodic memory, metacognition) via σ-1 receptor modulation. Studies address this by:

- Employing randomized, double-blind designs with strict dose titration .

- Using standardized neurocognitive batteries (e.g., Rey Auditory Verbal Learning Test) to quantify deficits .

- Monitoring plasma levels to correlate pharmacokinetics with adverse effects .

Q. What experimental designs are optimal for studying this compound’s dual role in pain management and hyperalgesia prevention?

Postoperative pain trials use double-blind, placebo-controlled protocols with oral this compound (60–90 mg preoperatively). Outcomes include:

- Visual Analog Scale (VAS) scores for pain intensity.

- Quantitative sensory testing (e.g., thermal thresholds) to assess hyperalgesia .

- Stratification by CYP2D6 phenotype to control metabolic variability .

Q. Methodological Considerations

Q. How do researchers validate novel this compound formulations for controlled release or combinatorial therapies?

- In vitro dissolution testing : USP apparatus II (paddle method) in simulated gastric fluid (pH 1.2) to assess release kinetics.

- Pharmacodynamic modeling : Leveraging population pharmacokinetic (PopPK) models to predict dose-response relationships for combination therapies (e.g., this compound/quinidine) .

Q. What statistical approaches resolve contradictions in this compound’s efficacy across clinical trials?

- Meta-analysis : Pooling data from heterogeneous studies using random-effects models to account for variability in dosing, patient populations, and outcome measures .

- Bayesian adaptive trials : Dynamically adjusting sample sizes and endpoints based on interim pharmacokinetic/pharmacodynamic data .

Q. Data Interpretation and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies given its complex pharmacokinetics?

- Standardized protocols : Adhere to CONSORT guidelines for clinical trials, including detailed reporting of CYP2D6 phenotyping methods .

- Open-access data sharing : Deposit raw LC-MS/MS chromatograms and pharmacokinetic parameters in repositories like MetaboLights .

Q. What strategies mitigate confounding factors in this compound abuse liability studies?

Propriétés

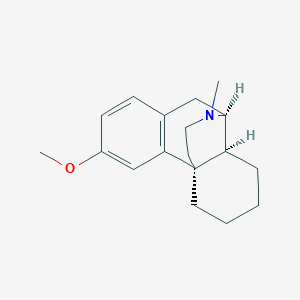

IUPAC Name |

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXZASYAUGDDCJ-NJAFHUGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125-69-9 (hydrobromide), 18609-21-7 (hydrochloride), 6700-34-1 (hydrobromide, mono-hydrate) | |

| Record name | Dextromethorphan [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022908 | |

| Record name | Dextromethorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25g/100mL, Practically insoluble in water, Freely soluble in chloroform | |

| Record name | Dextromethorphan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00514 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dextromethorphan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to slightly yellow crystalline powder | |

CAS No. |

125-71-3 | |

| Record name | Dextromethorphan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextromethorphan [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextromethorphan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00514 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dextromethorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dextromethorphan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dextromethorphan | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7355X3ROTS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dextromethorphan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

122-124, 109-111 °C | |

| Record name | Dextromethorphan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00514 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dextromethorphan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.